Cinobufagin

Description

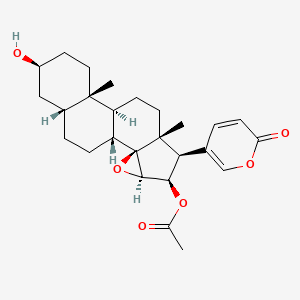

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O6/c1-14(27)31-22-21(15-4-7-20(29)30-13-15)25(3)11-9-18-19(26(25)23(22)32-26)6-5-16-12-17(28)8-10-24(16,18)2/h4,7,13,16-19,21-23,28H,5-6,8-12H2,1-3H3/t16-,17+,18+,19-,21+,22-,23-,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCULJPGYOQQXTK-OLRINKBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C)C)C6=COC(=O)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@H]5[C@@]3(CC[C@@H](C5)O)C)C)C6=COC(=O)C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026953 | |

| Record name | Cinobufagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-37-1 | |

| Record name | Cinobufagin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinobufagin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinobufagin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinobufagin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinobufagin venom toad | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINOBUFAGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9PSN4R8IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cinobufagin in Cancer Cells

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cinobufagin, a major active bufadienolide compound isolated from the traditional Chinese medicine Venenum Bufonis, has demonstrated significant anti-tumor activities across a spectrum of cancer cell types.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's oncostatic effects. It delves into its role in inducing apoptosis and cell cycle arrest, and its impact on key signaling pathways that govern cancer cell proliferation, survival, and metastasis. This document synthesizes quantitative data from multiple studies, presents detailed experimental protocols for key assays, and visualizes complex molecular interactions through signaling pathway diagrams to facilitate a deeper understanding of this compound as a potential therapeutic agent in oncology.

Introduction

This compound is a cardiotonic steroid that has been a subject of extensive research due to its potent anti-cancer properties.[3][4] It has been shown to inhibit the proliferation of various cancer cells, including those of the lung, liver, prostate, and malignant melanoma.[1] The multifaceted mechanism of action of this compound involves the modulation of several critical cellular processes and signaling cascades. This guide will explore these mechanisms in detail, providing the technical information necessary for researchers and drug development professionals to evaluate and potentially advance this compound in preclinical and clinical settings.

Core Mechanisms of Action

This compound exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. These processes are triggered by its influence on a variety of signaling pathways and molecular targets.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[1][4][5] This is achieved through the modulation of key proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Intrinsic (Mitochondrial) Pathway: this compound treatment leads to an increase in the pro-apoptotic proteins Bax and BAD, and a decrease in the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1][2][6] Cytoplasmic cytochrome c then binds to Apaf-1, activating the caspase cascade, primarily through the cleavage and activation of caspase-9 and caspase-3.[1][2][6] Activated caspase-3 proceeds to cleave cellular substrates, such as PARP, culminating in the execution of apoptosis.[6]

-

Reactive Oxygen Species (ROS) Generation: this compound can induce a rapid, cancer-specific increase in intracellular reactive oxygen species (ROS).[7][8] This oxidative stress can lead to DNA damage and further promote mitochondrial dysfunction, thereby amplifying the apoptotic signal.[7]

Cell Cycle Arrest

This compound has been shown to cause cell cycle arrest at different phases in various cancer cell types, most notably at the G2/M and S phases.[1][6][9]

-

G2/M Phase Arrest: In malignant melanoma and esophageal squamous carcinoma cells, this compound induces G2/M arrest.[1][9] This is often associated with the downregulation of key G2/M transition proteins, including cyclin-dependent kinase 1 (CDK1) and cyclin B1.[1][2][9] It can also increase the levels of ATM and Chk2, which are critical checkpoint kinases.[2]

-

S Phase Arrest: In nasopharyngeal carcinoma cells, this compound has been observed to induce S phase arrest by downregulating CDK2 and cyclin E.[6]

Key Signaling Pathways Modulated by this compound

This compound's effects on apoptosis and the cell cycle are mediated by its interaction with several crucial signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway in several cancer models.[1][10][11] It can decrease the phosphorylation of PI3K and Akt, leading to the inactivation of this pro-survival signaling cascade.[1][2] Inhibition of the PI3K/Akt pathway contributes to the pro-apoptotic effects of this compound by preventing the phosphorylation and inactivation of pro-apoptotic proteins like BAD.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling route involved in cell proliferation and survival. This compound has been found to inhibit the MAPK/ERK pathway, which can contribute to its anti-proliferative effects.[10][11] In some contexts, particularly in reversing chemotherapy resistance, the inhibition of both PI3K/Akt and MAPK/ERK pathways appears to be a key mechanism of action.[10][11]

STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a significant role in tumor cell proliferation, survival, and invasion. This compound has been identified as an inhibitor of the STAT3 signaling pathway.[12][13][14] It can suppress the phosphorylation of STAT3 at tyrosine 705 and block its nuclear translocation, thereby inhibiting the transcription of STAT3 target genes involved in tumorigenesis.[12][13][14]

Other Modulated Pathways

-

Na+/K+-ATPase: As a cardiac glycoside, this compound is known to inhibit the Na+/K+-ATPase pump.[3] This inhibition can disrupt cellular ion homeostasis and may contribute to its cytotoxic effects.

-

Notch Pathway: In cholangiocarcinoma, this compound has been shown to inactivate the Notch signaling pathway, leading to the induction of apoptosis.[15]

-

p73 and p53 Signaling: this compound can upregulate the expression of p73, a p53 family member, and its downstream targets like p21, contributing to cell cycle arrest and apoptosis.[9] In some cancer cells, it can also upregulate the p53 pathway.[16][17]

-

ANO1 Downregulation: In oral squamous cell carcinoma, this compound has been found to downregulate the expression of ANO1 (Anoctamin 1), a calcium-activated chloride channel, which contributes to its anticancer activity.[18]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Exposure Time | Reference |

| Melanoma | A375 | 0.2 µg/mL | 24 h | [16] |

| Uveal Melanoma | OCM1 | 0.8023 µM | 48 h | [16] |

| Gastric Cancer | SGC-7901 | 0.24 mM | 24 h | [16] |

| Breast Cancer | MCF-7 | 0.94 ± 0.08 µM | 24 h | [16] |

| 0.44 ± 0.12 µM | 48 h | [16] | ||

| 0.22 ± 0.03 µM | 72 h | [16] | ||

| Hepatocellular Carcinoma | HepG2 | 170 ng/L | 12 h | [16] |

| 78 ng/L | 24 h | [16] | ||

| 40 ng/L | 48 h | [16] | ||

| HepG2 | 86.025 µM | Not Specified | [16] | |

| Colorectal Cancer | HCT116 | 0.7821 µM | Not Specified | [14] |

| RKO | 0.3642 µM | Not Specified | [14] | |

| SW480 | 0.1822 µM | Not Specified | [14] | |

| SW480 | 103.60 nM | 24 h | [8] | |

| 35.47 nM | 48 h | [8] | ||

| 20.51 nM | 72 h | [8] | ||

| SW1116 | 267.50 nM | 24 h | [8] | |

| 60.20 nM | 48 h | [8] | ||

| 33.19 nM | 72 h | [8] | ||

| Triple-Negative Breast Cancer | MDA-MB-468 | 4.708 µM | Not Specified | [19] |

| BT-549 | 21.550 µM | Not Specified | [19] | |

| Hs578T | 8.081 µM | Not Specified | [19] |

Table 2: Effect of this compound on Apoptosis and Cell Viability

| Cancer Type | Cell Line | Treatment | Effect | Reference |

| Hepatocellular Carcinoma | HepG2 | 100 ng/L for 12h | 13.6% apoptotic cells | [16] |

| HepG2 | 100 ng/L for 24h | 25.5% apoptotic cells | [16] | |

| Huh-7 | 1 µmol/L for 12h | 74.5 ± 4.5% viability | [16] | |

| Huh-7 | 1 µmol/L for 24h | 53.7 ± 3.8% viability | [16] | |

| Huh-7 | 1 µmol/L for 36h | 27.9 ± 2.3% viability | [16] | |

| Colorectal Cancer | SW480 & SW1116 | 100 nM for 48h | ~38% Annexin V-positive cells | [7][8] |

Detailed Experimental Protocols

Western Blot Analysis

This protocol provides a general framework for assessing protein expression levels in cancer cells treated with this compound.

-

Cell Lysis:

-

Treat cells with the desired concentrations of this compound for the specified duration.

-

Wash cells with ice-cold 1X PBS and aspirate.

-

Add 1X SDS sample buffer or RIPA buffer to the culture plate to lyse the cells.[20][21] Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[20][21]

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.[22]

-

-

Sample Preparation:

-

Mix the protein sample with Laemmli sample buffer.

-

Heat the samples at 95-100°C for 5 minutes.[20]

-

-

Gel Electrophoresis:

-

Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[20]

-

Run the gel according to the manufacturer's instructions to separate proteins based on molecular weight.

-

-

Protein Transfer:

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, p-Akt, Akt, p-STAT3, STAT3, Cleaved Caspase-3, etc.) overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[23]

-

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells.

-

Cell Preparation:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.[8]

-

-

Fixation:

-

Staining:

-

Flow Cytometry:

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound-induced intrinsic apoptosis pathway.

Caption: Inhibition of pro-survival signaling pathways by this compound.

Caption: A generalized workflow for Western blot analysis.

Conclusion

This compound is a promising natural compound with potent anti-cancer activity, operating through a multi-pronged mechanism that includes the induction of apoptosis and cell cycle arrest. Its ability to modulate key signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and STAT3 underscores its potential as a therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into the in vivo efficacy, safety profile, and potential for combination therapies is warranted to fully elucidate the clinical utility of this compound in cancer treatment.

References

- 1. Frontiers | this compound Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]

- 2. This compound Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces cell cycle arrest at the S phase and promotes apoptosis in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-induced DNA damage response activates G2/M checkpoint and apoptosis to cause selective cytotoxicity in cancer cells - ProQuest [proquest.com]

- 8. This compound-induced DNA damage response activates G2/M checkpoint and apoptosis to cause selective cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Promotes Cell Cycle Arrest and Apoptosis to Block Human Esophageal Squamous Cell Carcinoma Cells Growth via the p73 Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Enhances the Sensitivity of Cisplatin-Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Enhances the Sensitivity of Cisplatin‐Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound suppresses colorectal cancer growth via STAT3 pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound inhibits tumor growth by inducing apoptosis through Notch signaling pathways in human cholangiocarcinoma - Ren- Translational Cancer Research [tcr.amegroups.org]

- 16. Pharmacological Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound inhibits proliferation and induces apoptosis of hepatocarcinoma cells by activating apoptosis, AKT, and ERK pathways | Acta Biochimica Polonica [abp.ptbioch.edu.pl]

- 18. This compound Exerts Anticancer Activity in Oral Squamous Cell Carcinoma Cells through Downregulation of ANO1 [mdpi.com]

- 19. Acetyl-cinobufagin suppresses triple-negative breast cancer progression by inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 21. bio-rad.com [bio-rad.com]

- 22. This compound disrupts the stability of lipid rafts by inhibiting the expression of caveolin-1 to promote non-small cell lung cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. protocols.io [protocols.io]

- 24. cancer.wisc.edu [cancer.wisc.edu]

Cinobufagin: A Comprehensive Technical Guide to its Pharmacological Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinobufagin is a prominent bufadienolide, a class of cardiotoxic steroids, isolated from the traditional Chinese medicine known as 'Chansu' or Toad Venom.[1][2] This dried secretion is obtained from the auricular and skin glands of toads such as Bufo gargarizans Cantor or Bufo melanostictus Schneider.[1][2] For centuries, Chansu has been utilized in traditional medicine for its purported detoxifying, analgesic, and cardiotonic effects.[1] Modern research has identified this compound as one of its major bioactive constituents, demonstrating a wide spectrum of pharmacological activities, including potent anti-tumor, cardiotonic, immunomodulatory, and analgesic properties.[1][3] This technical guide provides an in-depth overview of the pharmacological properties and biological activities of this compound, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Pharmacological Properties

This compound's diverse biological activities stem from its ability to modulate multiple cellular signaling pathways. Its primary pharmacological properties are summarized below.

Anti-Tumor Activity

The most extensively studied property of this compound is its anti-cancer activity across a wide range of malignancies.[1][3] It has been shown to inhibit proliferation, induce apoptosis and cell cycle arrest, and suppress migration and invasion in various cancer cell lines.[2][4]

Table 1: Anti-proliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |

| HepG2 | Liver Cancer | 86.025 µM | Not Specified | [2] |

| OCM1 | Uveal Melanoma | 0.8023 µM | 48 h | [2] |

| U266 | Multiple Myeloma | Lower than peripheral blood mononuclear cells | Not Specified | [2] |

| SW480 | Colorectal Cancer | 103.60 nM | 24 h | [5] |

| SW480 | Colorectal Cancer | 35.47 nM | 48 h | [5] |

| SW480 | Colorectal Cancer | 20.51 nM | 72 h | [5] |

| SW1116 | Colorectal Cancer | 267.50 nM | 24 h | [5] |

| SW1116 | Colorectal Cancer | 60.20 nM | 48 h | [5] |

| SW1116 | Colorectal Cancer | 33.19 nM | 72 h | [5] |

| HCT-116 | Colorectal Cancer | <50 ng/mL | 48 and 72 h | [6] |

Mechanisms of Anti-Tumor Action:

This compound exerts its anti-tumor effects through the modulation of several key signaling pathways:

-

STAT3 Pathway Inhibition: this compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of tumor cell proliferation, survival, and metastasis.[4][7] It can also block the interleukin-6 (IL-6)-induced nuclear translocation of STAT3.[7] This inhibition of the STAT3 pathway is a central mechanism of its anti-cancer activity, particularly in colorectal and non-small-cell lung cancer.[7][8]

-

PI3K/AKT/mTOR Pathway: this compound can inhibit the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival.[9] Inhibition of this pathway contributes to the induction of apoptosis in cancer cells.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK, is also modulated by this compound.[10] In some cancers, such as multiple myeloma, this compound can induce apoptosis through the ROS-mediated activation of the MAPK signaling pathway.[10]

-

Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, leading to the release of cytochrome c from mitochondria and the activation of caspases.[11][12]

-

Cell Cycle Arrest: this compound can induce cell cycle arrest at different phases, depending on the cancer cell type. For instance, it has been observed to cause G2/M phase arrest in osteosarcoma cells and S phase arrest in nasopharyngeal carcinoma cells.[2][13]

Cardiotonic Effects

This compound exhibits cardiotonic properties, similar to digitalis glycosides.[14][15] It can increase myocardial contractility.[16] Studies on isolated guinea pig hearts have shown that this compound has a potent cardiotonic action in experimentally induced heart failure.[16] At a concentration of 3 x 10⁻⁷ M, it was able to restore coronary flow and increase left ventricular work in ischemic hearts.[16]

Immunomodulatory Effects

This compound has demonstrated significant immunomodulatory activities. It can stimulate the proliferation of immune cells such as splenocytes and macrophages.[1][4] Furthermore, it modulates cytokine secretion, generally increasing the levels of Th1 cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), while decreasing Th2 cytokines such as interleukin-4 (IL-4) and interleukin-10 (IL-10).[1][17] This shift in the Th1/Th2 balance suggests its potential as an immunotherapeutic agent.[1]

Analgesic Effects

This compound has been shown to possess analgesic properties, particularly in the context of cancer pain.[1] Its mechanism of action is associated with the peripheral opioid system.[1] It is thought to increase the synthesis of β-endorphin and upregulate the μ-opioid receptor in tumor tissues, leading to pain relief.[1]

Pharmacokinetics and Toxicity

Pharmacokinetics

Pharmacokinetic studies on this compound are relatively limited.[1] In rats, after oral administration, this compound is metabolized to desacetylthis compound and 3-epidesacetylthis compound.[18]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Unit | Reference |

| Cmax | 0.77 ± 0.12 | µg/ml | [3] |

| Tmax | 20 ± 12 | min | [3] |

| t1/2 | 138 ± 30 | min | [3] |

| CL/F | 0.093 ± 0.017 | L/(min*kg) | [3] |

| Vz/F | 18.045 ± 2.908 | L/kg | [3] |

Toxicity

This compound is known to be a cardiotoxic steroid.[14] Acute toxicity studies have been conducted in mice.

Table 3: Acute Toxicity of this compound in Mice

| Route of Administration | LD50 Value | Unit | Reference |

| Oral | 144 | mg/kg | [19][20] |

| Intravenous | 1210 | µg/kg | [19] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the biological activities of this compound.

Anti-Tumor Activity Assays

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for specific time points (e.g., 24, 48, 72 hours).[13]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.[13]

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).[13]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability and calculate the IC50 value.[13]

-

-

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Treat cells with this compound for a predetermined time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[7]

-

-

Western Blot Analysis:

-

Lyse this compound-treated cells to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bax, Bcl-2, Caspase-3).[7][12]

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Analgesic Activity Assay

-

Hot Plate Test:

-

Use mice as the animal model.

-

Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 1°C).[21]

-

Record the latency time for the mouse to exhibit a pain response, such as licking its paws or jumping.[21][22]

-

Administer this compound to the test group and a vehicle to the control group.

-

Measure the latency time at different time points after administration to evaluate the analgesic effect.

-

Cardiotonic Activity Assay

-

Isolated Perfused Heart Model (Langendorff):

-

Isolate the heart from a guinea pig and mount it on a Langendorff apparatus.

-

Perfuse the heart with a physiological salt solution.

-

Induce experimental heart failure, for example, by ligating a coronary artery.[16]

-

Administer this compound at various concentrations to the perfusate.

-

Measure cardiac parameters such as coronary flow, heart rate, and left ventricular pressure to assess the cardiotonic effect.[16]

-

Conclusion and Future Perspectives

This compound is a potent bioactive molecule with a well-documented and broad spectrum of pharmacological activities, most notably its anti-tumor effects. Its ability to modulate multiple critical signaling pathways, including STAT3, PI3K/AKT, and MAPK, underscores its therapeutic potential. While its cardiotonic, immunomodulatory, and analgesic properties are also significant, further research is warranted to fully elucidate their underlying mechanisms.

For drug development professionals, this compound presents a promising lead compound. However, challenges remain, particularly concerning its cardiotoxicity and limited pharmacokinetic data. Future research should focus on optimizing its therapeutic index, potentially through medicinal chemistry approaches to generate analogues with improved safety profiles. Furthermore, comprehensive preclinical and clinical studies are necessary to validate its efficacy and safety in human subjects. The in-depth understanding of its pharmacological properties and mechanisms of action provided in this guide serves as a crucial foundation for advancing the development of this compound as a novel therapeutic agent.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pharmacological Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Immunomodulatory Effects of this compound on Murine Lymphocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-induced DNA damage response activates G2/M checkpoint and apoptosis to cause selective cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. This compound suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits proliferation and induces apoptosis of hepatocarcinoma cells by activating apoptosis, AKT, and ERK pathways | Acta Biochimica Polonica [abp.ptbioch.edu.pl]

- 10. This compound exerts anti-proliferative and pro-apoptotic effects through the modulation ROS-mediated MAPKs signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bufalin and this compound induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. Resibufogenin and this compound Activate Central Neurons through an Ouabain-Like Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [The mode of cardiac action of cardiotonic steroids isolated from Toad Cake in perfused working guinea-pig heart and effect of this compound on experimental heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Immunomodulatory effects of this compound isolated from Chan Su on activation and cytokines secretion of immunocyte in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolism and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound | CAS#:470-37-1 | Chemsrc [chemsrc.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 22. Hot plate test - Wikipedia [en.wikipedia.org]

Cinobufagin: A Technical Guide to Natural Sources and Isolation from Toad Venom

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinobufagin, a prominent bufadienolide, has attracted significant scientific attention for its potent anti-tumor properties and other pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on its isolation from toad venom. Detailed methodologies for conventional and alternative extraction and purification techniques are presented to equip researchers and drug development professionals with the essential knowledge for obtaining this high-value compound. This document summarizes quantitative data, outlines experimental protocols, and includes visualizations of the isolation workflow and key signaling pathways modulated by this compound.

Natural Sources of this compound

This compound is a naturally occurring cardiotonic steroid predominantly found in the venom of certain toad species. The primary and most well-documented sources are:

-

Asiatic Toad (Bufo gargarizans) : The venom from this species is a major component of the traditional Chinese medicine known as "Chansu" or "Venenum Bufonis".[1]

-

Black-spectacled Toad (Bufo melanostictus) : This species is another primary source for the production of Venenum Bufonis.[1]

The dried venom, Venenum Bufonis, is a complex mixture of various bioactive compounds, with this compound being one of the key active constituents. The concentration of this compound in toad venom can vary depending on the species, geographical origin, and the specific preparation of the venom.

Quantitative Analysis of this compound in Toad Venom

The amount of this compound in toad venom has been quantified in several studies. The following table summarizes the reported concentrations in venom obtained from different toad species.

| Toad Species | Preparation | This compound Concentration (% w/w) | Reference |

| Bufo gargarizans | Dried Venom | 1.19 - 3.03% | [2] |

| Bufo melanostictus | Dried Venom | 0.19 - 5.12% | [2] |

| Bufo gargarizans | Ethanol Extract | 7.60 mg/g (7.6%) |

Isolation and Purification of this compound

The isolation of this compound from toad venom is a multi-step process that typically involves extraction followed by chromatographic purification. High purity is essential for pharmacological studies and potential therapeutic applications.

Conventional Isolation Methodology

A widely used and effective method for isolating this compound involves a combination of solvent extraction, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC).

-

Crude Extraction:

-

The dried toad venom (Venenum Bufonis) is pulverized into a fine powder.

-

The powdered venom is then subjected to solvent extraction, typically with ethanol or methanol, under reflux. An 80% methanol solution has been demonstrated to be effective.

-

-

Silica Gel Column Chromatography:

-

The crude extract is concentrated under reduced pressure and then subjected to silica gel column chromatography.

-

A common mobile phase for the initial separation of bufadienolides is a mixture of cyclohexane and acetone, often in a 5:1 ratio. This step helps to separate different classes of compounds.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions containing this compound from the silica gel column are pooled and concentrated.

-

The concentrated fraction is then purified using a preparative reversed-phase HPLC system (e.g., C18 column).

-

A typical mobile phase for the separation of this compound is a mixture of methanol and water, for instance, in a 72:28 ratio.

-

The elution is monitored by a UV detector, typically at 296 nm, which is the characteristic absorption wavelength for bufadienolides.

-

Fractions corresponding to the this compound peak are collected.

-

-

Final Purification and Verification:

-

The collected fractions are combined, and the solvent is removed under vacuum.

-

The purity of the isolated this compound is assessed by analytical HPLC.

-

The chemical structure is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

| Starting Material | Amount of Starting Material | Isolation Method | Yield of this compound | Purity of this compound | Reference |

| Chansu (Venenum Bufonis) | 500 g | Silica Gel Chromatography & Preparative HPLC | 3.1 g | 98% |

Alternative Isolation Methodologies

To enhance efficiency, yield, and reduce solvent consumption, alternative methods for the extraction and purification of this compound have been explored.

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby minimizing sample loss due to irreversible adsorption.

-

Crude Extract Preparation: A crude extract of toad venom is prepared as described in the conventional method.

-

Two-Phase Solvent System: A suitable two-phase solvent system is selected. For the separation of bufadienolides, a system composed of n-hexane-ethyl acetate-methanol-water (e.g., in a 4:6:3:4 v/v ratio) has been successfully employed.[1]

-

HSCCC Separation: The crude extract is dissolved in the solvent mixture and injected into the HSCCC instrument.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing pure this compound.

MAE utilizes microwave energy to heat the solvent and sample, which can significantly reduce extraction time and solvent consumption.

-

Sample Preparation: Pulverized dried toad venom is mixed with a suitable solvent (e.g., ethanol).

-

Microwave Extraction: The mixture is placed in a microwave extraction system and irradiated for a short period (e.g., 10-50 minutes) at a controlled temperature and power.

-

Purification: The resulting extract is then purified using chromatographic techniques as described in the conventional method.

Experimental Workflow and Signaling Pathways

General Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation and purification of this compound from toad venom.

Caption: General workflow for the isolation of this compound.

Key Signaling Pathways Modulated by this compound

This compound exerts its potent anti-cancer effects by modulating several critical signaling pathways within cancer cells. Understanding these mechanisms is crucial for its development as a therapeutic agent.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. This compound has been shown to inhibit this pathway.[3]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

This compound is a potent inhibitor of the Na+/K+-ATPase, a crucial ion pump that maintains cellular ion gradients. Inhibition of this pump can trigger downstream signaling cascades that lead to apoptosis.

Caption: this compound-induced apoptosis via Na+/K+-ATPase inhibition.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell proliferation, survival, and metastasis. This compound has been found to inhibit the STAT3 signaling pathway.[1][4][5][6][7]

Caption: Inhibition of the STAT3 signaling pathway by this compound.

Conclusion

This compound remains a compound of significant interest for its therapeutic potential, particularly in oncology. This guide has detailed its primary natural sources and provided comprehensive protocols for its isolation and purification from toad venom. The elucidation of its mechanisms of action through the modulation of key signaling pathways, such as PI3K/Akt/mTOR, Na+/K+-ATPase, and STAT3, further underscores its importance in drug discovery and development. The methodologies and data presented herein are intended to facilitate further research and development of this compound as a potential clinical candidate.

References

- 1. This compound suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound exerts anti-proliferative and pro-apoptotic effects through the modulation ROS-mediated MAPKs signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. e-century.us [e-century.us]

- 5. Acetyl-cinobufagin suppresses triple-negative breast cancer progression by inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling [jcancer.org]

- 7. This compound suppresses colorectal cancer growth via STAT3 pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Cinobufagin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinobufagin, a prominent bufadienolide extracted from the venom of the Asiatic toad Bufo gargarizans, has garnered significant attention in medicinal chemistry due to its potent anticancer properties. This technical guide provides a comprehensive overview of the chemical structure of this compound and the synthetic strategies employed to generate its derivatives. We delve into the structure-activity relationships (SAR) of these compounds, presenting quantitative data on their cytotoxic effects against various cancer cell lines. Detailed experimental protocols for key synthetic transformations and biological assays are provided to facilitate further research and development in this promising area of oncology. Furthermore, this guide illustrates the key signaling pathways modulated by this compound and its analogs, offering insights into their mechanisms of action.

Introduction

This compound is a cardiotoxic steroid characterized by a bufadienolide lactone ring at the C-17 position.[1] Its complex polycyclic structure has presented a significant challenge for total synthesis, which has only recently been achieved.[2][3] The potent biological activity of this compound, particularly its cytotoxicity against a broad range of cancer cells, has spurred efforts to synthesize and evaluate a variety of derivatives. These efforts aim to enhance efficacy, improve the therapeutic index, and elucidate the structural features crucial for its anticancer effects. This guide will explore the key aspects of this compound chemistry, from its core structure to the synthesis and biological evaluation of its derivatives.

Chemical Structure of this compound

The core structure of this compound is a steroid nucleus with a six-membered lactone ring attached at the C-17 position. Key structural features include:

-

A cis-fusion between the A and B rings and a trans-fusion between the B and C rings, and a cis-fusion between the C and D rings.

-

A hydroxyl group at the C-3 position.

-

An epoxide at the C-14 and C-15 positions.

-

An acetoxy group at the C-16 position.

The IUPAC name for this compound is (3β,5β,16β)-16-(acetyloxy)-14,15-epoxy-3-hydroxybufa-20,22-dienolide.

Synthesis of this compound and its Derivatives

The total synthesis of this compound is a complex undertaking that has been a subject of significant research. A concise synthesis has been achieved from readily available dehydroepiandrosterone (DHEA).[2][3] This multi-step process involves the strategic formation of the characteristic lactone ring and the stereoselective introduction of the various functional groups.

The synthesis of this compound derivatives typically involves the modification of the parent molecule at several key positions: the C-3 hydroxyl group, the C-16 acetoxy group, and the α-pyrone lactone ring.

Modification at the C-3 Position

The C-3 hydroxyl group is a common site for modification to produce ester and ether derivatives.

Two series of novel spin-labeled derivatives of this compound have been synthesized.[4] These derivatives incorporate a nitroxyl free radical moiety, which can be useful for biophysical studies. The synthesis involves the coupling of this compound with either a five-membered or a six-membered ring nitroxyl free radical-containing carboxylic acid.

Modification of the Lactone Ring

Modifications to the α-pyrone lactone ring have also been explored to understand its role in the biological activity of this compound. These modifications can include altering the substituents on the ring or even replacing the lactone with other heterocyclic systems.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship studies have provided valuable insights into the pharmacophore of this class of compounds.

-

C-3 Position: Esterification at the C-3 position can influence the cytotoxicity of this compound derivatives. For instance, the introduction of certain amino acid-linked spin-labels at this position has been shown to alter the cytotoxic profile.[4]

-

Lactone Ring: The α-pyrone lactone ring at C-17 is considered crucial for the cytotoxic activity of many bufadienolides.

Quantitative Data on Cytotoxic Activity

The cytotoxic activity of this compound and its derivatives has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of these compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | QBC939 (Cholangiocarcinoma) | 2.08 (48h) | [5] |

| This compound | RBE (Cholangiocarcinoma) | 1.93 (48h) | [5] |

| This compound | SW480 (Colorectal Adenocarcinoma) | 0.1036 (24h), 0.03547 (48h), 0.02051 (72h) | [6] |

| This compound | SW1116 (Colorectal Adenocarcinoma) | 0.2675 (24h), 0.0602 (48h), 0.03319 (72h) | [6] |

| This compound 3-Hemisuberate Methyl Ester | PC3 (Prostate Cancer) | Inactive | [7] |

| This compound 3-Hemisuberate Methyl Ester | HepG2 (Hepatocellular Carcinoma) | Inactive | [7] |

| Spin-labeled Derivative (Series 2, 9f) | HepG2 (Hepatocellular Carcinoma) | More potent than this compound | [4] |

| Spin-labeled Derivative (Series 2, 9f) | HeLa (Cervical Cancer) | More potent than this compound | [4] |

| Resibufogenin | U87MG-EGFR (Glioblastoma) | Weak cytotoxicity | [8] |

Table 1: Cytotoxic Activity of this compound and its Derivatives

Experimental Protocols

General Synthetic Procedure for Spin-labeled Derivatives[4]

To a solution of this compound in a suitable solvent, an equimolar amount of the respective nitroxyl free radical-containing carboxylic acid is added, followed by a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography.

Cell Viability Assay (MTT Assay)[6]

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their anticancer effects by modulating various intracellular signaling pathways, leading to cell cycle arrest and apoptosis.

Inhibition of the AKT Signaling Pathway

This compound has been shown to inhibit the AKT signaling pathway, which plays a crucial role in cell survival and proliferation.[9] By inhibiting this pathway, this compound can promote apoptosis in cancer cells.

Induction of DNA Damage Response

Sublethal doses of this compound can induce a DNA damage response (DDR) in cancer cells, leading to G2/M checkpoint activation and subsequent apoptosis.[6][10] This effect is mediated by an increase in reactive oxygen species (ROS).

Inhibition of the Notch Signaling Pathway

This compound has also been found to inactivate the Notch signaling pathway, which is implicated in the development and progression of certain cancers, such as cholangiocarcinoma.[5]

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel anticancer agents. The total synthesis of this compound has opened up new avenues for the creation of a diverse range of analogs with potentially improved therapeutic properties. Further exploration of the structure-activity relationships and the elucidation of the intricate molecular mechanisms of action will be crucial for the rational design of next-generation this compound-based drugs. This guide provides a foundational resource for researchers dedicated to advancing this exciting field of cancer research.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Bufadienolide this compound via Late-Stage Singlet Oxygen Oxidation/Rearrangement Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Cytotoxic Activities of Spin-labeled Derivatives of this compound [crcu.jlu.edu.cn]

- 5. This compound inhibits tumor growth by inducing apoptosis through Notch signaling pathways in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-induced DNA damage response activates G2/M checkpoint and apoptosis to cause selective cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Is a Selective Anti-Cancer Agent against Tumors with EGFR Amplification and PTEN Deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Cinobufagin: A Core Bioactive Component of 'Chansu' and Its Role in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

'Chansu', a traditional Chinese medicine derived from the dried secretions of the Asiatic toad (Bufo gargarizans), has been utilized for centuries for its diverse pharmacological properties.[1][2] Modern scientific investigation has identified cinobufagin, a bufadienolide steroid, as one of its primary bioactive constituents responsible for its potent anti-tumor effects.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its role in oncology. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Isolation

This compound (C26H34O6, Molar Mass: 442.55 g/mol ) is a cardiotoxic bufanolide steroid.[3] Its isolation from 'Chansu' is a critical first step for research and development. A common and effective method involves a multi-step chromatographic approach.[6][7][8]

Experimental Protocol: Isolation and Purification of this compound from 'Chansu'

This protocol is adapted from established methodologies for the preparative isolation of this compound.[6][7][8]

1. Crude Extraction:

- Reflux 500 g of 'Chansu' powder with an appropriate solvent (e.g., ethanol) to obtain a crude extract.

2. Silica Gel Column Chromatography:

- Subject the crude extract to silica gel column chromatography.

- Use an isocratic elution with a mobile phase of cyclohexane-acetone (5:1 v/v) to separate resibufogenin and other less polar compounds.[6][7]

3. Preparative High-Performance Liquid Chromatography (HPLC):

- Further purify the this compound-containing fraction using a reversed-phase C18 preparative HPLC column.[6][7]

- Employ an isocratic elution with a mobile phase of methanol-water (72:28 v/v).[6][7]

- Monitor the elution at 296 nm.

- Collect the fractions corresponding to the this compound peak. From 500 g of ChanSu, approximately 3.1 g of this compound can be obtained.[6][7]

4. Purity Analysis:

- Confirm the purity of the isolated this compound using analytical HPLC. Purities of 98-99% are achievable with this method.[6][7]

- Further structural confirmation can be performed using Mass Spectrometry and Nuclear Magnetic Resonance (NMR).[6][7]

In Vitro Anti-Cancer Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50).

Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Colorectal Cancer | HCT116 | 0.7821 | 48 | [9] |

| Colorectal Cancer | RKO | 0.3642 | 48 | [9] |

| Colorectal Cancer | SW480 | 0.1822 | 48 | [9] |

| Colorectal Cancer | SW480 | 0.1036 (103.60 nM) | 24 | [10] |

| Colorectal Cancer | SW1116 | 0.2675 (267.50 nM) | 24 | [10] |

| Uveal Melanoma | OCM1 | 0.8023 | 48 | [3] |

| Malignant Melanoma | A375 | 0.2 µg/mL (~0.45) | 24 | [3] |

| Cholangiocarcinoma | QBC939 | 2.08 | 48 | [11] |

| Cholangiocarcinoma | RBE | 1.93 | 48 | [11] |

| Acute Promyelocytic Leukemia | NB4 | 0.0452 (45.2 nM) | 24 | [12] |

| Acute Promyelocytic Leukemia | NB4-R1 | 0.0379 (37.9 nM) | 24 | [12] |

Experimental Protocol: Cell Viability Assessment using CCK-8 Assay

This protocol outlines the Cell Counting Kit-8 (CCK-8) assay, a common method to determine cell viability.[13][14][15][16][17]

1. Cell Seeding:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

- Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Drug Treatment:

- Treat the cells with various concentrations of this compound. Include a vehicle-only control group.

- Incubate for the desired period (e.g., 24, 48, or 72 hours).

3. CCK-8 Reagent Addition:

- Add 10 µL of CCK-8 solution to each well.

- Incubate for 1-4 hours at 37°C.

4. Absorbance Measurement:

- Measure the absorbance at 450 nm using a microplate reader.

- Calculate the cell viability as a percentage of the control group.

In Vivo Anti-Tumor Efficacy

The anti-tumor effects of this compound have been validated in preclinical animal models, demonstrating its potential for clinical application.

Data Presentation: In Vivo Tumor Growth Inhibition by this compound

| Cancer Type | Animal Model | Cell Line | Treatment Protocol | Tumor Growth Inhibition | Reference |

| Colorectal Cancer | Nude Mice | HCT116 Xenograft | 10 mg/kg, i.p., daily | Significant inhibition of tumor growth | [9] |

| Non-Small Cell Lung Cancer | Nude Mice | H460 Xenograft | 0.5 or 1.0 mg/kg, i.p., every other day for 7 doses | Significant inhibition of tumor growth | [18][19] |

| Uveal Melanoma | Nude Mice | OCM1 Xenograft | 5 mg/kg, daily for 7 days | Decreased tumor weight | [3] |

| Hepatocellular Carcinoma | Nude Mice | Huh-7 Xenograft | 10 mg/kg, intratumorally for 21 days | Decreased tumor weight | [3] |

| Cholangiocarcinoma | Nude Mice | QBC939 Xenograft | Treatment for 2 weeks | Significantly smaller tumors | [11] |

Experimental Protocol: Xenograft Tumor Model in Nude Mice

This protocol describes a general procedure for establishing and evaluating the efficacy of this compound in a xenograft model.[9][18][19]

1. Animal Model:

- Use athymic nude mice (e.g., BALB/c nude).

2. Tumor Cell Implantation:

- Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 HCT116 cells) into the flank of each mouse.

3. Tumor Growth and Treatment:

- Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

- Randomly assign mice to treatment groups (vehicle control, this compound low dose, this compound high dose).

- Administer this compound via the desired route (e.g., intraperitoneal injection) at the specified dose and schedule.

4. Efficacy Evaluation:

- Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).

- Monitor the body weight of the mice as an indicator of toxicity.

- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Mechanisms of Action: Key Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of multiple intracellular signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Inhibition of Na+/K+-ATPase

A primary mechanism of action for this compound is the inhibition of the Na+/K+-ATPase pump.[20] This inhibition disrupts the cellular ion balance, leading to an increase in intracellular sodium and subsequently calcium levels.[20] The elevated intracellular calcium can trigger downstream signaling cascades that promote apoptosis.[20]

Induction of Apoptosis via the Intrinsic (Mitochondrial) Pathway

This compound is a potent inducer of apoptosis through the mitochondria-mediated pathway.[5][21] This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. This compound has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.[1][5][22]

Inhibition of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor progression. This compound inhibits the activation of STAT3, leading to reduced proliferation, migration, and invasion of cancer cells.[9][18][23][24]

Experimental Protocol: Western Blot Analysis of Apoptosis-Related Proteins

This protocol provides a general framework for assessing changes in protein expression levels using Western blotting.[25][26]

1. Protein Extraction:

- Lyse cells treated with this compound and control cells using RIPA buffer containing protease and phosphatase inhibitors.

- Quantify protein concentration using a BCA protein assay.

2. SDS-PAGE and Protein Transfer:

- Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

- Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, p-STAT3, and loading controls like β-actin or GAPDH) overnight at 4°C.

- Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

- Capture the image using a chemiluminescence imaging system.

- Quantify the band intensities using densitometry software and normalize to the loading control.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Reference |

| Oral | 20 | 770 ± 120 | 0.33 ± 0.2 | [27] |

| Intravenous | Not Specified | ~120 (initial) | 0.083 ± 0 | [28] |

Note: Pharmacokinetic parameters can vary depending on the formulation and animal model.

Conclusion and Future Directions

This compound, a key active component of the traditional Chinese medicine 'Chansu', exhibits potent anti-cancer activity through multiple mechanisms, including the inhibition of Na+/K+-ATPase and the modulation of critical signaling pathways such as PI3K/Akt and STAT3, ultimately leading to apoptosis and the suppression of tumor growth. The quantitative data from both in vitro and in vivo studies underscore its potential as a promising candidate for cancer therapy.

Future research should focus on:

-

Conducting comprehensive preclinical toxicology and safety studies.

-

Optimizing drug delivery systems to enhance bioavailability and reduce potential cardiotoxicity.

-

Initiating well-designed clinical trials to evaluate the safety and efficacy of this compound in cancer patients.

-

Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents or targeted therapies.

This technical guide provides a foundational understanding of this compound's role in oncology, offering valuable insights for the scientific community to further explore and harness its therapeutic potential.

References

- 1. This compound Enhances the Sensitivity of Cisplatin-Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-induced DNA damage response activates G2/M checkpoint and apoptosis to cause selective cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound inhibits tumor growth by inducing apoptosis through Notch signaling pathways in human cholangiocarcinoma - Ren - Translational Cancer Research [tcr.amegroups.org]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 15. ptglab.com [ptglab.com]

- 16. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 17. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 18. This compound exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling [jcancer.org]

- 20. What is the mechanism of Cinobufacin? [synapse.patsnap.com]

- 21. This compound inhibits proliferation and induces apoptosis of hepatocarcinoma cells by activating apoptosis, AKT, and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound Enhances the Sensitivity of Cisplatin‐Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Acetyl-cinobufagin suppresses triple-negative breast cancer progression by inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jcancer.org [jcancer.org]

- 25. This compound disrupts the stability of lipid rafts by inhibiting the expression of caveolin-1 to promote non-small cell lung cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Simultaneous determination of this compound and its five metabolites in rat plasma by LC-MS/MS for characterization of metabolic profiles and pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Therapeutic Potential of Cinobufagin: A Technical Review for Drug Development

Introduction: Cinobufagin, a prominent bufadienolide isolated from the traditional Chinese medicine Chan'su, has garnered significant scientific interest for its potent anticancer properties. Derived from the venom of the Asiatic toad Bufo gargarizans, this cardiotonic steroid has demonstrated a broad spectrum of antitumor activities across various cancer types. This technical guide provides a comprehensive review of the current preclinical evidence on the therapeutic potential of this compound, with a focus on its mechanisms of action, quantitative efficacy data, and detailed experimental methodologies to support further research and development.

In Vitro Efficacy: Cytotoxicity Across Cancer Cell Lines

This compound has been shown to exert potent cytotoxic effects on a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies, demonstrating its efficacy in the nanomolar to low micromolar range. These findings highlight this compound's potential as a broad-spectrum anticancer agent.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Citation |

| SW480 | Colorectal Adenocarcinoma | 0.1036 | 24 | [1] |

| 0.03547 | 48 | [1] | ||

| 0.02051 | 72 | [1] | ||

| SW1116 | Colorectal Adenocarcinoma | 0.2675 | 24 | [1] |

| 0.0602 | 48 | [1] | ||

| 0.03319 | 72 | [1] | ||

| HCT116 | Colorectal Carcinoma | 0.7821 | Not Specified | [2] |

| RKO | Colorectal Carcinoma | 0.3642 | Not Specified | [2] |

| SW480 | Colorectal Carcinoma | 0.1822 | Not Specified | [2] |

| QBC939 | Cholangiocarcinoma | 2.08 | 48 | [3] |

| RBE | Cholangiocarcinoma | 1.93 | 48 | [3] |

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Preclinical studies using animal models, primarily subcutaneous xenografts in nude mice, have substantiated the in vitro anticancer effects of this compound. Intraperitoneal administration of this compound has been shown to significantly inhibit tumor growth in a dose-dependent manner.

| Cancer Cell Line | Mouse Model | Dosage | Dosing Schedule | Outcome | Citation |

| U87MG-EGFR | Nude Mice | 1 and 5 mg/kg | Daily intraperitoneal injection for 26 days | Slower tumor growth compared to vehicle | [4] |

| H460 | Nude Mice | 0.5 and 1.0 mg/kg | Intraperitoneal injection every other day for 7 doses | Significant inhibition of tumor growth | [5][6] |

| HCT116 | Nude Mice | 0.5 and 1.0 mg/kg | Intraperitoneal injection every other day | Reduced tumor growth | [2] |

| QBC939 | Nude Mice | Not Specified | Treatment for 2 weeks | Significantly smaller tumors compared to control | [3][7] |

Mechanisms of Action: A Multi-Targeted Approach

This compound's anticancer activity is attributed to its ability to modulate multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Key Signaling Pathways Modulated by this compound:

-

EGFR Signaling: this compound has been shown to block the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling cascades.[4] This is particularly relevant in tumors with EGFR amplification.[4]

-

STAT3 Signaling: A crucial mechanism of this compound's action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. It has been observed to decrease the phosphorylation of STAT3, preventing its nuclear translocation and subsequent activation of target genes involved in cell proliferation and survival.[2][5]

-

Notch Signaling: In cholangiocarcinoma cells, this compound has been found to inactivate the Notch signaling pathway, which plays a role in the induction of apoptosis.[3][7]

-

Induction of Apoptosis: this compound is a potent inducer of apoptosis. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[3] This leads to the activation of caspases, key executioners of apoptosis.[2] Studies have shown that this compound can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Reactive Oxygen Species (ROS) Generation: this compound can induce an increase in intracellular ROS levels, specifically in cancer cells. This oxidative stress can lead to DNA damage and trigger apoptotic cell death.[1]

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies in rats have provided initial insights into its absorption, distribution, metabolism, and excretion.

| Parameter | Route | Value | Species | Citation |

| Cmax | Oral | 0.77 ± 0.12 µg/mL | Rat | [8] |

| Tmax | Oral | 20 ± 12 min | Rat | [8] |

| t1/2 | Oral | 138 ± 30 min | Rat | [8] |

| CL/F | Oral | 0.093 ± 0.017 L/(min·kg) | Rat | [8] |

| Vz/F | Oral | 18.045 ± 2.908 L/kg | Rat | [8] |

| Cmax (main metabolite) | Oral | 897.95 ± 237.35 ng/mL | Rat | [9] |

| Tmax | Oral | 0.083 ± 0 h | Rat | [9] |

Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; t1/2 = Half-life; CL/F = Apparent clearance; Vz/F = Apparent volume of distribution.

Cardiotoxicity Profile

As a cardiotonic steroid, a key consideration for the clinical development of this compound is its potential for cardiotoxicity. In vitro studies using the H9c2 rat cardiomyocyte cell line have shown that this compound can induce oxidative stress and apoptosis in these cells.[10] This effect is potentially mediated by the suppression of SMYD1 expression, a histone methyltransferase specifically expressed in cardiomyocytes and skeletal muscle.[10] In vivo studies in rats have also indicated that related bufadienolides can affect heart rate and lead to the release of cardiac biomarkers like creatine kinase-MB (CK-MB) and brain natriuretic peptide (BNP).[11] Careful dose-finding studies and cardiovascular monitoring will be essential in future clinical trials.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 5, 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection and quantification of apoptosis in cancer cells treated with this compound using flow cytometry.

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Protein Expression

This protocol details the procedure for detecting the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, EGFR, Bax, Bcl-2, and a loading control like GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of this compound as an anticancer agent. Its ability to target multiple oncogenic signaling pathways and induce apoptosis in a variety of cancer cell types is promising. However, further research is warranted to fully elucidate its mechanisms of action, identify predictive biomarkers for patient stratification, and optimize its therapeutic window to mitigate potential cardiotoxicity. Future studies should focus on combination therapies, the development of novel drug delivery systems to improve its pharmacokinetic profile and reduce off-target effects, and well-designed clinical trials to evaluate its safety and efficacy in cancer patients.

References

- 1. This compound-induced DNA damage response activates G2/M checkpoint and apoptosis to cause selective cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits tumor growth by inducing apoptosis through Notch signaling pathways in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]